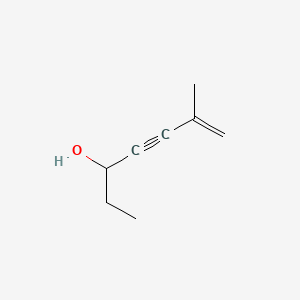

6-Methyl-6-hepten-4-yn-3-ol

Description

Contextualization within Unsaturated Alcohol Chemistry

Unsaturated alcohols are a broad class of organic compounds that contain at least one carbon-carbon double or triple bond in addition to a hydroxyl group. ontosight.ai 6-Methyl-6-hepten-4-yn-3-ol is a prime example of this class, featuring both an alkene and an alkyne moiety. The presence of these unsaturated bonds in proximity to the alcohol functional group significantly influences the molecule's chemical reactivity.

The specific arrangement of the functional groups in this compound, with the hydroxyl group located on the carbon adjacent to the alkyne, categorizes it as a propargylic alcohol. This structural motif is of particular interest in organic synthesis due to the unique reactivity it imparts. The electron-withdrawing nature of the alkyne can affect the acidity of the hydroxyl proton, and the proximity of the pi systems of the alkene and alkyne allows for a range of intramolecular reactions and rearrangements.

Significance as a Multifunctional Organic Scaffold

The true significance of this compound in academic and industrial chemistry lies in its role as a multifunctional organic scaffold. Each of its functional groups—the hydroxyl, the alkyne, and the alkene—can be selectively targeted and transformed, making it a versatile starting material for the synthesis of more complex molecules.

The Hydroxyl Group: The alcohol functionality can undergo oxidation to form a ketone, or it can be converted into a leaving group for nucleophilic substitution reactions. It also allows for the formation of esters and ethers.

The Alkyne Group: The triple bond is a site for various addition reactions, including hydrogenation to form either an alkene or an alkane. It can also participate in powerful carbon-carbon bond-forming reactions such as the Sonogashira coupling, a cornerstone of modern organic synthesis.

The Alkene Group: The double bond can also undergo addition reactions, such as halogenation or hydroboration-oxidation. Furthermore, it can be a handle for metathesis reactions, which are used to construct complex carbon skeletons.

This trifecta of reactive sites allows chemists to use this compound as a linchpin in the assembly of complex natural products and pharmaceutical intermediates. For instance, related propargylic alcohols are key intermediates in the synthesis of antifungal agents and other biologically active compounds. google.combiosynth.com The ability to sequentially or selectively modify each functional group provides a powerful tool for building molecular complexity from a relatively simple starting material.

Structure

3D Structure

Properties

IUPAC Name |

6-methylhept-6-en-4-yn-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c1-4-8(9)6-5-7(2)3/h8-9H,2,4H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUDZQARPXNGCOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C#CC(=C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60914816 | |

| Record name | 6-Methylhept-6-en-4-yn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60914816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95764-76-4 | |

| Record name | 6-Methyl-6-hepten-4-yn-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095764764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methylhept-6-en-4-yn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60914816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 6 Methyl 6 Hepten 4 Yn 3 Ol and Analogues

Alkyne Addition and Organometallic Approaches

The construction of the alkynol framework, a key feature of 6-methyl-6-hepten-4-yn-3-ol, is often achieved through the nucleophilic addition of an alkyne to a carbonyl compound. This transformation is typically facilitated by the use of powerful organometallic reagents.

Grignard Reagent-Mediated Condensation Reactions

Grignard reagents, with the general formula RMgX, are powerful nucleophiles widely used for forming new carbon-carbon bonds. pressbooks.pubgoogle.com In the synthesis of alkynols, a Grignard reagent can be used to deprotonate a terminal alkyne, creating a magnesium acetylide. This acetylide then acts as the nucleophile, attacking a carbonyl compound such as an aldehyde or ketone. pressbooks.pubwikipedia.org For instance, the reaction of an appropriate Grignarnd reagent with an aldehyde can yield a secondary alcohol. masterorganicchemistry.com

A specific application involves reacting t-butylacetylene with a Grignard reagent like ethylmagnesium bromide to form a t-butylacetylide. This intermediate then reacts with an α,β-unsaturated aldehyde, such as acrolein, to produce the target alkynol framework. google.comgoogleapis.com The versatility of this method allows for the synthesis of a wide range of secondary and tertiary alcohols by carefully selecting the Grignard reagent and the carbonyl compound. pressbooks.puborganicchemistrytutor.com

Table 1: Examples of Grignard Reagent-Mediated Reactions

| Grignard Reagent | Carbonyl Compound | Product Type |

| RMgX | Formaldehyde | Primary Alcohol |

| RMgX | Aldehyde | Secondary Alcohol |

| RMgX | Ketone | Tertiary Alcohol |

| 2 eq. RMgX | Ester | Tertiary Alcohol |

Lithiation and Acetylide Formation for Alkynol Synthesis

Similar to Grignard reagents, organolithium compounds are highly effective for the deprotonation of terminal alkynes to form lithium acetylides. wikipedia.orgallen.in These acetylides are potent nucleophiles that readily add to aldehydes and ketones in a reaction often referred to as alkynylation or, more specifically, ethynylation when acetylene (B1199291) is used. wikipedia.orgmasterorganicchemistry.com This addition results in the formation of a propargylic alcohol, a key structural motif in this compound and its analogues. wikipedia.orgnih.gov

The reaction is typically carried out at low temperatures, such as -78 °C, to control the reactivity and minimize side reactions. nih.gov The process involves the deprotonation of the terminal alkyne with a strong base like n-butyllithium, followed by the addition of the carbonyl compound to the resulting lithium acetylide. wikipedia.org This method is highly versatile for creating both secondary and tertiary alcohols. nih.govlibretexts.org

Organometallic Compounds and Metallic Lithium as Proton-Extracting Agents in Synthesis

The deprotonation of terminal alkynes to form acetylides is a critical step in alkynol synthesis and can be achieved using a variety of strong bases. masterorganicchemistry.com Besides Grignard and organolithium reagents, other organometallic compounds and even metallic lithium itself can act as effective proton-extracting agents. google.commsu.edu Metallic lithium, for example, can react with terminal alkynes to produce lithium acetylides. google.com

The choice of the proton-extracting agent can influence the reaction's outcome and efficiency. The reactivity of these organometallic compounds generally correlates with the ionic character of the carbon-metal bond. msu.edu For instance, a process for preparing 6,6-dimethylhept-1-en-4-yn-3-ol (B1337871) involves reacting t-butylacetylene with a proton-extracting agent, which can be an organometallic compound or metallic lithium, to generate the corresponding t-butylacetylide. google.com This acetylide is then reacted with acrolein. google.com Studies have also shown that lithium can promote the formation of acetylides on supports like magnesium oxide. d-nb.infonih.govresearchgate.net

Catalytic Pathways in Alkynol Generation and Modification

Catalysis offers powerful tools for both the creation and subsequent transformation of alkynols. Catalytic methods can provide high selectivity and efficiency, often under milder conditions than stoichiometric reactions.

Selective Hydrogenation of Alkynol Precursors to Unsaturated Alcohols

The selective reduction of the triple bond in an alkynol precursor is a key strategy for accessing unsaturated alcohols, such as allylic alcohols. A common challenge is to hydrogenate the alkyne to an alkene without further reduction to an alkane. chemistrysteps.com The Lindlar catalyst, a "poisoned" palladium catalyst, is exceptionally well-suited for this purpose. chemistrysteps.comwikipedia.org It consists of palladium deposited on calcium carbonate or barium sulfate (B86663) and treated with a catalyst poison like lead acetate (B1210297) or quinoline. wikipedia.orgvedantu.com

This deactivation of the palladium catalyst prevents the over-reduction of the initially formed alkene. wikipedia.org The hydrogenation of an alkyne using a Lindlar catalyst is stereospecific, resulting in the syn-addition of hydrogen to produce a cis-alkene. chemistrysteps.comwikipedia.org This method is crucial in syntheses where a specific alkene geometry is required. chemistrytalk.org The selective hydrogenation of alkynols is a vital industrial process for producing various fine chemicals. cjcatal.commdpi.comacs.orgchinesechemsoc.orgcetjournal.it

Table 2: Catalysts for Selective Alkyne Hydrogenation

| Catalyst | Product Stereochemistry | Key Features |

| Lindlar Catalyst (Pd/CaCO₃, lead acetate, quinoline) | cis-Alkene | Poisoned catalyst, prevents over-reduction to alkane. chemistrysteps.comwikipedia.org |

| P-2 Catalyst (Nickel boride) | cis-Alkene | Alternative to Lindlar catalyst for cis-alkene synthesis. chemistrysteps.com |

| Na or Li in NH₃ | trans-Alkene | Dissolving metal reduction, proceeds via a radical mechanism. chemistrysteps.com |

Titanium-Catalyzed Enyne Cyclocarbonylation Reactions

Titanium-catalyzed cyclocarbonylation reactions of enynes (molecules containing both a double and a triple bond) provide a powerful method for constructing cyclic structures, specifically cyclopentenones. mit.edu This transformation, often referred to as a Pauson-Khand type reaction, involves the formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide. mit.eduorganic-chemistry.org

In the context of synthesizing analogues of this compound, a suitably functionalized enyne could undergo cyclocarbonylation to generate a cyclopentenone derivative. The reaction can be catalyzed by titanocene (B72419) complexes, such as Cp₂Ti(CO)₂ or Cp₂Ti(PMe₃)₂. mit.edusci-hub.ru The mechanism is thought to involve the formation of a titanacyclopentene intermediate, followed by carbon monoxide insertion and reductive elimination to yield the cyclopentenone product and regenerate the titanium catalyst. mit.edu This methodology has been developed for both intermolecular and intramolecular reactions and has been extended to asymmetric synthesis, allowing for the creation of chiral cyclopentenones with high enantioselectivity. mit.eduumn.edutandfonline.com The development of such catalytic processes is a significant step towards more efficient and atom-economical syntheses. nih.govscispace.comresearchgate.net

Catalytic Asymmetric Pauson-Khand Type Reactions for Enantioselective Synthesis

The Pauson-Khand reaction (PKR), a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, is a powerful method for constructing cyclopentenone rings. core.ac.uk Its application in an asymmetric fashion provides a strategic route to chiral molecules, including analogues of this compound. The enantioselective synthesis of complex chiral structures often relies on transition metal catalysts bearing chiral ligands.

While the direct intramolecular PKR of this compound is not typical, the principles of catalytic asymmetric PKR are central to synthesizing its chiral analogues from suitable 1,6-enyne precursors. Research has demonstrated the efficacy of various catalytic systems in achieving high enantioselectivity. For instance, the first catalytic asymmetric Pauson-Khand type reaction was developed using a titanocene catalyst, (S,S)-(EBTHI)Ti(CO)₂, generated in situ. mit.edu This system effectively converts a variety of 1,6-enynes into their corresponding bicyclic cyclopentenones with excellent enantioselectivity, typically ranging from 87-96% enantiomeric excess (ee). mit.edu

Rhodium-based catalysts have also been extensively explored. Chiral rhodium(I) complexes, particularly those with diphosphine ligands like (S)-BINAP, can catalyze the cyclization of 1,6-enynes at atmospheric pressure of carbon monoxide in solvents such as THF, yielding bicyclic cyclopentenones with high enantioselectivity. illinois.edu Similarly, iridium catalysts prepared in situ from [Ir(COD)Cl]₂ and chiral ligands like (S)-tolBINAP have proven effective for enantioselective intramolecular and intermolecular Pauson-Khand type reactions. core.ac.uk Recent advancements have also focused on rhodium(I)-catalyzed reactions of substrates like 1,6-chloroenynes, which contain challenging 1,1-disubstituted olefins, expanding the scope of asymmetric PKR. nih.gov

The choice of catalyst and ligand is critical, as it dictates the stereochemical outcome of the reaction. The interaction between the chiral ligand and the substrate within the metal's coordination sphere creates a chiral environment that favors the formation of one enantiomer over the other.

| Catalyst System | Chiral Ligand | Typical Substrate | Enantioselectivity (ee) | Reference |

| (S,S)-(EBTHI)Ti(CO)₂ | Ethylene bistetrahydroindenyl | 1,6-Enynes | 87-96% | mit.edu |

| Rhodium(I) | (S)-BINAP | 1,6-Enynes | Up to 49:1 er | illinois.edu |

| Iridium(I) | (S)-tolBINAP | Enynes | Effective | core.ac.uk |

| Rhodium(I) | Chiral Diphosphine | 1,6-Chloroenynes | High | nih.gov |

Multi-Step Synthesis Strategies and Optimization

Precursor Selection and Preparation (e.g., from t-butylacetylene and acrolein)

A common and effective strategy for synthesizing the carbon skeleton of this class of compounds is the nucleophilic addition of an acetylide to an α,β-unsaturated aldehyde. For the closely related analogue, 6,6-dimethylhept-1-en-4-yn-3-ol, the key precursors are t-butylacetylene (3,3-dimethyl-1-butyne) and acrolein (2-propenal). justia.comgoogle.com

The synthesis proceeds via the following general steps:

Deprotonation: The terminal alkyne, t-butylacetylene, is deprotonated using a strong base to form a nucleophilic t-butylacetylide. Common bases for this transformation include organolithium reagents like n-butyllithium or Grignard reagents. google.comgoogle.com

Nucleophilic Addition: The generated acetylide anion attacks the electrophilic carbonyl carbon of acrolein. This 1,2-addition reaction forms the desired carbon-carbon bond and, after workup, yields the alcohol functionality. google.com

This specific reaction is generally conducted at low temperatures, between -40°C and +20°C, with an optimal range often cited as 0°C to 5°C, to control the reactivity and minimize side reactions. justia.comgoogle.com For the target molecule, this compound, the analogous precursors would be 3-methyl-1-butyne and acrolein .

Sequential Reaction Optimization for Yield and Purity

Temperature Control: Maintaining a low reaction temperature during the addition of the acetylide to acrolein is critical. The optimal temperature range of 0°C to 5°C helps to prevent polymerization of acrolein and other side reactions, which can significantly lower the yield. justia.com

Reagent Selection: The choice of the proton-extracting agent can have a significant impact on the reaction's outcome. While n-butyllithium is a highly effective base, studies on the synthesis of the 6,6-dimethyl analogue have shown that its use in tetrahydrofuran (B95107) (THF) can lead to the formation of genotoxic impurities. google.com An optimized process utilizes a Grignard reagent as the base, which has been found to minimize the formation of these undesirable byproducts. google.com

Process Optimization: Further enhancements in purity can be achieved by careful selection of solvents and reaction conditions. For instance, after the main reaction, subsequent steps such as chlorination of the alcohol are often required for further functionalization. The choice of solvent in these steps can affect yield and process efficiency. justia.com Purification of the final product is typically achieved through methods like flash chromatography or fractional distillation.

Methodological Considerations in Synthesis

The successful synthesis of reactive molecules like this compound hinges on rigorous control of the reaction environment. The organometallic intermediates involved are highly sensitive to atmospheric components.

Role of Anhydrous Solvents and Inert Atmospheres in Reaction Conditions

The use of anhydrous (water-free) solvents and an inert atmosphere is non-negotiable in syntheses involving organometallic reagents like Grignards and acetylides.

Inert Atmosphere: An inert atmosphere, typically achieved using nitrogen or argon gas, is essential to prevent the degradation of reagents. Organometallic compounds can react with atmospheric oxygen, leading to undesired oxidized byproducts. justia.com The inert gas displaces air from the reaction vessel, protecting the sensitive reagents and intermediates throughout the synthetic sequence. justia.com

Solvent System Effects on Reaction Efficiency and Impurity Formation

The solvent system does more than just dissolve reactants; it can profoundly influence reaction rates, selectivity, and the formation of impurities. In the synthesis of 6,6-dimethylhept-1-en-4-yn-3-ol, a significant optimization was the use of a mixed solvent system. It was observed that conducting the Grignard-mediated addition of t-butylacetylene to acrolein in a combination of tetrahydrofuran (THF) and methylene (B1212753) chloride led to a minimal formation of a specific genotoxic impurity compared to when the reaction was run in THF alone. google.com

This demonstrates that the solvent can play a direct role in the reaction pathway or in suppressing side reactions. Beyond impurity profiles, solvent choice also has practical implications for industrial-scale synthesis. For example, in subsequent conversion steps of the synthesized alcohol, the use of solvents like methyl isobutyl ketone was found to be highly cost-ineffective and environmentally unfavorable, highlighting the need to consider economic and green chemistry principles when selecting a solvent system. justia.com The use of other solvents like dimethylformamide (DMF) is also common, but its high boiling point can complicate product isolation. justia.com

| Parameter | Condition | Rationale | Reference |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction of organometallic reagents with O₂ and H₂O. | justia.com |

| Solvents | Anhydrous | Prevents quenching of strong bases/nucleophiles (e.g., Grignard, acetylides). | |

| Solvent System | THF/Methylene Chloride | Minimizes formation of genotoxic impurities compared to THF alone. | google.com |

| Temperature | 0°C to 5°C | Controls reactivity of acrolein, preventing polymerization and side reactions. | justia.com |

Stoichiometry Adjustment for Yield Optimization

In the synthesis of this compound and its analogues, the precise control of reactant stoichiometry is a critical parameter for maximizing product yield and minimizing the formation of unwanted byproducts. The primary synthetic route to these tertiary propargyl alcohols often involves the nucleophilic addition of an acetylide to a ketone, a reaction that is highly sensitive to the molar ratios of the reactants and reagents employed.

Research into the synthesis of analogous tertiary propargyl alcohols has demonstrated that an excess of the alkyne component can be beneficial. For instance, in the alkynylation of heteroatomic aldehydes, it was observed that using an excess of phenylacetylene (B144264) relative to the aldehyde led to higher yields. Conversely, an excess of the aldehyde resulted in a decreased yield due to the formation of diol byproducts from side reactions. upi.edu A systematic study on the effect of the molar ratio of aldehyde to phenylacetylene on the yield of the corresponding acetylene alcohol revealed an optimal ratio.

| Molar Ratio (Aldehyde:Phenylacetylene) | Product Yield (%) | Observations |

|---|---|---|

| 1:1.25 | 87 | Optimal ratio, enhanced reaction efficiency. |

| 1.25:1 | - | Decreased yield due to side reactions (diol formation). |

| 1:1 | - | Competing side reactions observed. |

Similarly, in the Favorskii reaction for the synthesis of tertiary propargyl alcohols from alkyl aryl ketones and acetylene, the molar ratio of the ketone to the components of the superbasic system (KOH–EtOH–H₂O) was optimized to be 1:1:0.5:0.5 to achieve yields of up to 91%. researchgate.net This highlights the importance of not only the primary reactants but also the stoichiometric relationship with the catalytic or activating system.

In the context of Grignard reactions for preparing similar alcohols, precise stoichiometry is essential to prevent the formation of diastereomers and other byproducts. For the synthesis of tertiary benzylic alcohols, an investigation into the addition of organometallic reagents to aryl ketones showed that using 1.2 equivalents of the acetylide reagent resulted in a 95% isolated yield of the desired product. nih.gov

The synthesis of 6,6-dimethylhept-1-en-4-yn-3-ol, an analogue of the target compound, via a Grignard reaction of tert-butylacetylide with acrolein, has been reported with a yield of 65%. googleapis.com While the specific stoichiometric adjustments were not detailed, it underscores that careful control of reactant ratios is key to achieving high yields in these types of syntheses.

The general principle derived from these analogous syntheses is that the ideal stoichiometry often involves a slight excess of the nucleophilic acetylide component to ensure complete conversion of the ketone. However, a large excess should be avoided as it can lead to purification challenges and potential side reactions. The exact optimal ratios for the synthesis of this compound would likely be determined empirically, starting from a baseline of near-equimolar amounts and systematically varying the ratio of the ketone to the metal acetylide.

Below is a generalized data table illustrating the impact of stoichiometric adjustments on the yield of a model tertiary propargyl alcohol synthesis, based on findings from related reactions.

| Molar Ratio (Ketone:Acetylide) | Relative Yield (%) | Potential Issues |

|---|---|---|

| 1:0.8 | Low | Incomplete conversion of the ketone. |

| 1:1 | Moderate to High | Potential for incomplete reaction if acetylide is not fully active. |

| 1:1.2 | High | Often optimal, drives reaction to completion. |

| 1:1.5 | High | May require more extensive purification to remove excess alkyne. |

| 1:2.0 | Moderate to High | Increased potential for byproduct formation and purification difficulties. |

Chemical Reactivity and Transformation Mechanisms

Functional Group Interconversions of the Alkynol Moiety

The alkynol portion of the molecule is a primary site for various functional group interconversions, enabling the synthesis of a wide array of derivatives.

The secondary alcohol in 6-Methyl-6-hepten-4-yn-3-ol can be selectively oxidized to the corresponding ketone, 6-Methyl-6-hepten-4-yn-3-one. This transformation is a fundamental process in organic synthesis. The challenge often lies in achieving high selectivity without affecting the sensitive alkene and alkyne groups.

Several modern reagents are effective for this purpose under mild conditions. wikipedia.orgwikipedia.orgorganic-chemistry.org The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that provides high yields of ketones from secondary alcohols at room temperature and neutral pH. wikipedia.orgwikipedia.org Its high chemoselectivity allows it to oxidize the alcohol without affecting other sensitive groups like alkenes and alkynes. wikipedia.orgalfa-chemistry.com

Another common and effective reagent is Pyridinium chlorochromate (PCC). libretexts.orgwikipedia.org PCC is a milder chromium-based oxidant that converts secondary alcohols to ketones efficiently. libretexts.orgchemistrysteps.com The reaction is typically performed in an anhydrous solvent like dichloromethane (B109758) to prevent over-oxidation. wikipedia.orgchemistrysteps.com The choice of oxidant depends on the specific substrate and desired reaction conditions, with DMP being favored for its milder nature and easier workup compared to chromium-based reagents. wikipedia.orgorganic-chemistry.org

Table 1: Comparison of Common Oxidizing Agents for Secondary Alcohols

| Oxidizing Agent | Typical Conditions | Selectivity | Advantages | Disadvantages |

| Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temp | High for -OH over C=C, C≡C wikipedia.orgalfa-chemistry.com | Mild conditions, high yield, short reaction time wikipedia.orgorganic-chemistry.org | Costly, potentially explosive wikipedia.org |

| Pyridinium Chlorochromate (PCC) | CH₂Cl₂, Room Temp | Good for -OH over C=C, C≡C wikipedia.org | Selective, readily available wikipedia.org | Toxic chromium byproduct, tedious workup libretexts.orgresearchgate.net |

| TEMPO/Co-oxidant | e.g., TEMPO/Ca(OCl)₂ | High for propargylic alcohols researchgate.net | Catalytic, mild, high yield researchgate.net | May not be suitable for all substrates jst.go.jp |

This table provides a general comparison of oxidizing agents applicable to the oxidation of the secondary alcohol in this compound.

The unsaturated carbon-carbon bonds in this compound offer pathways for selective reduction. The primary challenge is to reduce one unsaturated group in the presence of the other.

Reduction of Alkyne to (Z)-Alkene : The selective reduction of the internal alkyne to a cis or (Z)-alkene can be achieved using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline). This catalytic hydrogenation is highly stereoselective, adding hydrogen to the same face of the alkyne, resulting in the corresponding (Z)-enynol.

Reduction of Alkyne to (E)-Alkene : To obtain the trans or (E)-alkene, a dissolving metal reduction, such as sodium or lithium in liquid ammonia, is typically employed. This method proceeds through a radical anion intermediate, leading to the thermodynamically more stable trans product.

Complete Saturation : If both the alkyne and alkene are to be reduced, catalytic hydrogenation with a more active catalyst like palladium on carbon (Pd/C) and a hydrogen atmosphere will yield the fully saturated alcohol, 6-methylheptan-3-ol.

Hydroboration-Oxidation : This two-step sequence can be used to hydrate (B1144303) the alkyne. jove.comjove.com Using a sterically hindered borane (B79455) like disiamylborane (B86530) or 9-BBN prevents reaction at the terminal alkene and ensures anti-Markovnikov addition across the alkyne. jove.comchemistrysteps.com Subsequent oxidation with hydrogen peroxide and a base would yield an enol that tautomerizes to a ketone. jove.comjove.com

The hydroxyl group of this compound can be converted into a good leaving group, facilitating nucleophilic substitution reactions. This is a common strategy to introduce a variety of other functional groups at the C-3 position.

A common approach involves converting the alcohol into a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs), by reacting it with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine (B92270). These sulfonate esters are excellent leaving groups and can be readily displaced by a wide range of nucleophiles (e.g., halides, cyanide, azides, etc.) via an Sₙ2 mechanism.

Alternatively, the alcohol can be converted directly into a halide. For instance, reaction with thionyl chloride (SOCl₂) can produce the corresponding chloride, while phosphorus tribromide (PBr₃) can yield the bromide. These reactions often proceed with inversion of stereochemistry if the alcohol is chiral. The propargylic nature of the alcohol can enhance the reactivity towards these substitution reactions. rsc.org

Rearrangement and Cyclization Pathways

The specific arrangement of functional groups in this compound makes it a candidate for intriguing rearrangement and cyclization reactions, leading to more complex molecular architectures.

While this compound itself is not set up for a classical Cope rearrangement, its corresponding enol or enolate tautomer could potentially undergo such a transformation. For example, if the ketone product, 6-Methyl-6-hepten-4-yn-3-one, were to form an enol, it could create a 1,5-diene system susceptible to a Cope rearrangement. However, a more relevant thermal process for related propargylic alcohols is the Meyer-Schuster rearrangement. This acid-catalyzed rearrangement of propargylic alcohols typically leads to the formation of α,β-unsaturated ketones or aldehydes.

The presence of a hydroxyl group and an alkyne in the same molecule opens up possibilities for intramolecular cyclization reactions, often catalyzed by a base. Deprotonation of the hydroxyl group with a suitable base (e.g., sodium hydride, NaH) would generate an alkoxide. This alkoxide could then act as an internal nucleophile, attacking one of the carbons of the alkyne.

Depending on the regioselectivity of the attack (i.e., which carbon of the alkyne is attacked), different-sized heterocyclic rings can be formed. For a molecule like this compound, an intramolecular cyclization could potentially lead to the formation of a five- or six-membered oxygen-containing heterocycle, such as a substituted furan (B31954) or pyran derivative. The specific outcome would be governed by Baldwin's rules for ring closure and the reaction conditions employed.

Heteroatom Incorporation and Derivatization

The functional groups of this compound allow for the incorporation of various heteroatoms, leading to a wide array of derivatives.

The halogenation of unsaturated alcohols is a key method for producing versatile synthetic intermediates. While the hydroxyl group itself is a poor leaving group, it can be activated by various reagents to facilitate substitution. openochem.org Research on the stereoselective halogenation of 6,6-dimethyl-1-hepten-4-yn-3-ol, an isomer of the title compound, provides a clear example of this process. researchgate.net

The study investigated several halogenating agents to convert the alcohol into (E)-1-halo-6,6-dimethyl-2-hepten-4-yne, a key intermediate for the antifungal agent terbinafine. researchgate.net The results showed that the choice of reagent significantly impacts the stereoselectivity of the reaction. Boron trichloride (B1173362) was identified as the most effective reagent for achieving high (E)-isomer selectivity. researchgate.net

The halogenation of acetylenic amino alcohols has also been studied, indicating that these reactions typically proceed via an electrophilic addition mechanism, forming trans-dihalogen derivatives. pnrjournal.compnrjournal.comcyberleninka.ru The reaction conditions, such as temperature and solvent, play a critical role in the yield and stereochemical outcome. pnrjournal.com For primary and secondary alcohols, reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are commonly used, proceeding through an SN2 mechanism with an inversion of stereochemistry. openochem.org

Table 2: Stereoselective Halogenation of 6,6-dimethyl-1-hepten-4-yn-3-ol

| Halogenating Agent | Product | Stereoselectivity (E:Z Ratio) | Reference |

|---|---|---|---|

| BCl₃ | (E)-1-Chloro-6,6-dimethyl-2-hepten-4-yne | 9:1 | researchgate.net |

| SOCl₂ | (E/Z)-1-Chloro-6,6-dimethyl-2-hepten-4-yne | Data not specified | researchgate.net |

| PBr₃ | (E/Z)-1-Bromo-6,6-dimethyl-2-hepten-4-yne | Data not specified | researchgate.net |

Enol ethers are valuable intermediates in organic synthesis. The conversion of acetylenic alcohols into enol ethers can be achieved through various methods. orgsyn.org A notable example involves the transformation of 6-methyl-1-hepten-4-yn-3-ol (an isomer of the title compound) into an enol ether. researchgate.netcdnsciencepub.com This transformation sets the stage for further complex rearrangements. researchgate.netcdnsciencepub.com

The general synthesis of acetylenic ethers from alcohols often involves a one-pot preparation using reagents like trichloroethylene (B50587) and butyllithium, followed by reaction with an alkyl halide. orgsyn.org These acetylenic ethers can then be stereoselectively reduced to the corresponding Z- or E-enol ethers. orgsyn.org Another strategy involves the copper-catalyzed cross-coupling of phenols with gem-dibromoalkenes, which generates a bromo-enol ether that is then converted to an aryloxyalkyne. chimia.ch

Once formed, these enol ethers can undergo various transformations. For instance, the thermolysis of the enol ether derived from 6-methyl-1-hepten-4-yn-3-ol leads to a bicyclic diene, which can be subsequently hydrolyzed to a ketone. researchgate.netcdnsciencepub.com

Mechanistic Studies of Complex Chemical Transformations

The study of reaction mechanisms is fundamental to understanding and controlling chemical transformations. A significant mechanistic study involving an analogue of this compound is the thermal rearrangement of a substituted 6-exo-(1-alkenyl)bicyclo[3.1.0]hex-2-ene system, which is formed from the enol ether of 6-methyl-1-hepten-4-yn-3-ol. researchgate.netcdnsciencepub.com

In this specific pathway, 6-methyl-1-hepten-4-yn-3-ol (56) is first converted into its corresponding enol ether (63). researchgate.netcdnsciencepub.com The thermolysis of this enol ether (63) initiates a complex rearrangement, yielding a functionalized bicyclo[3.2.1]octa-2,6-diene (64). researchgate.netcdnsciencepub.com This transformation is a powerful method for constructing complex bicyclic systems in a clean and efficient manner. The final step involves the acid-catalyzed hydrolysis of the resulting bicyclic diene (64) to afford the corresponding ketone (65). researchgate.netcdnsciencepub.com This sequence demonstrates how a relatively simple starting alcohol can be elaborated into a structurally complex bicyclic ketone through a series of controlled transformations, including enol ether formation and thermal rearrangement.

Mentioned Compounds

Stereochemistry and Chirality in 6 Methyl 6 Hepten 4 Yn 3 Ol Synthesis and Transformations

Diastereoselective and Enantioselective Synthetic Routes

The asymmetric synthesis of 6-Methyl-6-hepten-4-yn-3-ol, a chiral propargyl alcohol, can be achieved through the enantioselective alkynylation of an appropriate aldehyde, in this case, propanal, with a metal acetylide derived from 4-methyl-4-penten-2-yne. The key to achieving high stereoselectivity lies in the use of a chiral catalyst or ligand that creates a chiral environment, favoring the formation of one enantiomer over the other.

A widely utilized and effective method involves the addition of terminal alkynes to aldehydes mediated by a zinc salt, typically Zn(OTf)₂, and a chiral amino alcohol ligand. organic-chemistry.org For the synthesis of this compound, this would involve the reaction of propanal with the lithium salt of 4-methyl-4-penten-2-yne in the presence of a catalyst system like Zn(OTf)₂ and (+)-N-Methylephedrine. This catalyst system generates a chiral zinc-amino alkoxide complex that coordinates both the aldehyde and the acetylide, facilitating the nucleophilic attack from one specific face, leading to a high enantiomeric excess (ee) of the resulting propargyl alcohol. organic-chemistry.orgnih.gov

Another powerful approach is the use of chiral BINOL (1,1'-Bi-2-naphthol) ligands in combination with titanium or indium catalysts. For instance, a catalyst prepared from Ti(O-iPr)₄ and (R)-BINOL can effectively catalyze the addition of alkynylzinc reagents to aldehydes, yielding chiral propargyl alcohols with high enantioselectivity. organic-chemistry.org These methods are valued for their broad substrate scope and the consistently high levels of stereoinduction achieved.

Below is a table summarizing representative catalytic systems applicable to the enantioselective synthesis of propargyl alcohols like this compound.

Table 1: Catalytic Systems for Asymmetric Alkynylation of Aldehydes

| Catalyst/Ligand System | Metal Source | Typical Aldehyde Substrate | Typical Enantiomeric Excess (ee) |

|---|---|---|---|

| (+)-N-Methylephedrine | Zn(OTf)₂ | Aromatic & Aliphatic | 92-99% |

| (R)-BINOL | Ti(O-iPr)₄ | Aromatic & Aliphatic | 82-98% |

| (R)-DM-BINAP/AgBF₄ | In(III) | Aromatic & Aliphatic | 90-98% |

| Prolinol Silyl Ether/CuI | CuI | Aliphatic | >99% |

Resolution of Stereoisomers in Alkynol Systems (e.g., Enzymatic Resolution)

When a racemic mixture of this compound is produced, the separation of its enantiomers can be accomplished through resolution techniques. Enzymatic kinetic resolution is a particularly effective and widely used method for chiral alcohols. jocpr.com This technique leverages the stereoselectivity of enzymes, most commonly lipases, which preferentially catalyze the acylation of one enantiomer over the other. mdpi.com

In a typical procedure, the racemic alkynol is treated with an acyl donor, such as vinyl acetate (B1210297) or vinyl butanoate, in a non-polar organic solvent like hexane, in the presence of an immobilized lipase. researchgate.net Lipases such as Novozym 435 (immobilized Candida antarctica lipase B) or Amano PS (Burkholderia cepacia lipase) have shown high efficacy in resolving propargyl alcohols. researchgate.net

The enzyme selectively acylates one enantiomer (e.g., the R-enantiomer) at a much faster rate than the other, leaving the unreacted enantiomer (e.g., the S-enantiomer) in high enantiomeric purity. jocpr.commdpi.com The reaction can be stopped at approximately 50% conversion, after which the acylated product (ester) and the unreacted alcohol can be easily separated by chromatography. This method provides access to both enantiomers of the target molecule. jocpr.com Dynamic kinetic resolution (DKR) is an advancement where the "unwanted" enantiomer is racemized in situ using a metal catalyst, allowing for a theoretical yield of 100% for the desired acylated enantiomer. nih.gov

Table 2: Enzymatic Kinetic Resolution of Propargyl Alcohols

| Enzyme | Acyl Donor | Solvent | Typical Result |

|---|---|---|---|

| Novozym 435 (Candida antarctica) | Vinyl Butanoate | n-Hexane | >99% ee for remaining alcohol and formed ester |

| Amano PS (Burkholderia cepacia) | Vinyl Acetate | Diisopropyl ether | >95% ee for remaining alcohol and formed ester |

| Pseudomonas fluorescens Lipase | Vinyl Acetate | Toluene | High selectivity for (R)-enantiomer |

Assignment of Absolute Configuration in Products of Asymmetric Synthesis

Once an enantioenriched sample of this compound is obtained, determining its absolute configuration (whether it is the R or S enantiomer) is essential. A robust and widely used technique for secondary alcohols is the Mosher ester analysis. nih.govspringernature.com This method utilizes nuclear magnetic resonance (NMR) spectroscopy and involves converting the chiral alcohol into two different diastereomeric esters using the (R) and (S) enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. nih.govsemanticscholar.org

The procedure involves two separate reactions: one portion of the alcohol is reacted with (R)-MTPA chloride, and another portion with (S)-MTPA chloride, to form the corresponding (R)- and (S)-Mosher esters. stackexchange.com Because these products are now diastereomers, their ¹H NMR spectra will be different. illinois.edu

The underlying principle is that the phenyl group of the MTPA moiety adopts a preferred conformation where it shields nearby protons on the alcohol portion of the molecule. By comparing the chemical shifts (δ) of protons in the (R)-MTPA ester versus the (S)-MTPA ester, one can map the spatial arrangement around the chiral center. A consistent pattern of chemical shift differences (Δδ = δS - δR) emerges. Protons on one side of the molecule will have a positive Δδ, while those on the other side will have a negative Δδ. This pattern directly correlates to the absolute configuration of the original alcohol. nih.govillinois.edu

Table 3: Mosher Ester Analysis - Expected ¹H NMR Shift Differences (Δδ = δS - δR)

| Protons | Expected Sign of Δδ | Assignment |

|---|---|---|

| Ethyl group (-CH₂CH₃) | Positive | Protons on this side of the Cahn-Ingold-Prelog model are deshielded in the (S)-ester relative to the (R)-ester. |

| (Isopropenyl)ethynyl group | Negative | Protons on this side of the Cahn-Ingold-Prelog model are shielded in the (S)-ester relative to the (R)-ester. |

Influence of Stereoisomerism on Reaction Pathways and Outcomes

The absolute configuration of the stereocenter at C-3 in this compound significantly influences the stereochemical outcome of subsequent reactions at other sites within the molecule. This phenomenon, known as diastereoselectivity, arises because the pre-existing chiral center makes the two faces of the alkyne or alkene functionalities diastereotopic. wikipedia.org

For example, in a substrate-controlled reduction of the alkyne to a cis-alkene using Lindlar's catalyst, the large groups attached to the C-3 stereocenter will direct the incoming hydrogen from the less sterically hindered face of the triple bond. The (R)- and (S)-enantiomers of the starting alcohol will thus lead to the formation of different diastereomers of the resulting allylic alcohol.

Similarly, in an epoxidation reaction of the double bond, a directing effect from the hydroxyl group can be exploited. Reagents like m-CPBA will preferentially attack from one face of the alkene, guided by hydrogen bonding or steric interactions with the chiral alcohol center. The (R)-alcohol would favor the formation of one diastereomeric epoxide, while the (S)-alcohol would favor the other. This principle is fundamental in asymmetric synthesis, where an existing stereocenter is used to control the formation of new stereocenters within the molecule. wikipedia.org The outcome of such reactions is often dictated by transition state models (e.g., Felkin-Anh or Cram-chelation models) that predict which diastereomer will be the major product based on steric and electronic interactions.

Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation and Quantification

Advanced Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules, providing insights into the carbon skeleton and the chemical environment of individual protons. Although a specific experimental spectrum for 6-Methyl-6-hepten-4-yn-3-ol is not publicly available, a thorough analysis of its structure allows for the prediction of its ¹H and ¹³C NMR spectra based on established chemical shift principles for similar functional groups.

The structure of this compound contains a variety of distinct proton and carbon environments, including a secondary alcohol, a disubstituted alkyne, a trisubstituted alkene, and aliphatic groups. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in definitively assigning the proton and carbon signals and confirming the connectivity of the molecule.

Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constants (Hz) |

| H on C1 | ~ 1.0 | Triplet | 3H | J ≈ 7.5 |

| H on C2 | ~ 1.7 | Quintet | 2H | J ≈ 7.5 |

| H on C3 | ~ 4.5 | Triplet | 1H | J ≈ 6.5 |

| H on C5 | ~ 2.5 | Singlet | 2H | - |

| H on C7 | ~ 1.8 | Singlet | 3H | - |

| H on C7' | ~ 4.9 | Singlet | 2H | - |

| OH | Variable | Singlet (broad) | 1H | - |

Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C1 | ~ 10 |

| C2 | ~ 30 |

| C3 | ~ 60 |

| C4 | ~ 85 |

| C5 | ~ 90 |

| C6 | ~ 125 |

| C7 | ~ 140 |

| C8 | ~ 23 |

Infrared Spectroscopy for Functional Group Confirmation

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features: the hydroxyl group, the carbon-carbon triple bond, and the carbon-carbon double bond. The NIST WebBook provides a gas-phase IR spectrum for this compound, which can be interpreted to confirm its functional groups. nist.gov

Key characteristic IR absorptions for enyne alcohols include a broad O-H stretching band, a sharp C≡C stretching band, and a C=C stretching band. vscht.czpressbooks.pub The spectrum for this compound would be expected to show a strong, broad absorption in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol. pressbooks.pub The disubstituted alkyne would exhibit a weak to medium C≡C stretching absorption around 2100–2200 cm⁻¹. pressbooks.pubopenstax.org The trisubstituted alkene would show a C=C stretching absorption in the region of 1640-1680 cm⁻¹. libretexts.org Additionally, sp² C-H stretching of the alkene would appear just above 3000 cm⁻¹, while sp³ C-H stretching of the aliphatic portions would be observed just below 3000 cm⁻¹. vscht.cz

Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Alcohol | O-H Stretch | 3200-3600 (broad) |

| Alkyne | C≡C Stretch | 2100-2200 (weak to medium) |

| Alkene | C=C Stretch | 1640-1680 |

| Alkene | =C-H Stretch | 3020-3100 |

| Alkane | -C-H Stretch | 2850-2960 |

| Alcohol | C-O Stretch | 1050-1260 |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, with a molecular formula of C₈H₁₂O, the expected monoisotopic mass is approximately 124.0888 g/mol . nih.gov

Under electron ionization (EI), the molecule will form a molecular ion (M⁺), which may then undergo various fragmentation pathways. Common fragmentation patterns for alcohols include alpha-cleavage and dehydration. libretexts.orgwhitman.edu Alpha-cleavage involves the breaking of a carbon-carbon bond adjacent to the oxygen atom, which for this compound would lead to resonance-stabilized cations. Dehydration would result in the loss of a water molecule (18 amu), producing a fragment ion at m/z [M-18]⁺. libretexts.org The presence of the double and triple bonds will also influence the fragmentation, potentially leading to rearrangements and the formation of stable carbocations. libretexts.orglibretexts.org The most abundant fragment ion in the mass spectrum is referred to as the base peak.

Plausible Mass Spectrometry Fragmentation for this compound

| m/z Value | Possible Fragment Ion | Fragmentation Pathway |

| 124 | [C₈H₁₂O]⁺ | Molecular Ion (M⁺) |

| 109 | [C₇H₉O]⁺ | Loss of a methyl radical (•CH₃) |

| 106 | [C₈H₁₀]⁺ | Loss of water (H₂O) |

| 95 | [C₇H₁₁]⁺ | Loss of an ethyl radical (•C₂H₅) |

| 79 | [C₆H₇]⁺ | Further fragmentation and rearrangement |

| 57 | [C₄H₉]⁺ | Cleavage of the C3-C4 bond |

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods are essential for separating components of a mixture, assessing the purity of a compound, and isolating isomers.

Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and selective technique for the analysis of volatile and semi-volatile organic compounds. oup.com It is well-suited for the detection and identification of this compound in complex matrices such as environmental samples or biological fluids. thermofisher.comchromatographyonline.comsepscience.comhelsinki.fi In GC-MS, the gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, which provides mass spectra for their identification. The NIST WebBook indicates that gas chromatography data is available for this compound, suggesting its suitability for this analytical technique. nist.gov

High-performance liquid chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of compounds in a liquid mobile phase. It is particularly useful for monitoring the progress of organic reactions, allowing for the determination of reaction kinetics and the identification of intermediates and byproducts. chromatographyonline.comacs.orgresearchgate.net The use of online HPLC can provide real-time data on the consumption of reactants and the formation of products. acs.orgacs.org For the synthesis of this compound, HPLC could be employed to monitor the reaction in real-time, providing valuable insights for process optimization.

The carbon atom at the 3-position in this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers. Chiral chromatography is a specialized form of chromatography used to separate these non-superimposable mirror images. gcms.cz This separation is crucial in fields such as pharmacology, where enantiomers can have different biological activities. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. chromatographyonline.com Common CSPs are based on derivatives of cyclodextrins, polysaccharides, or proteins. nih.govnih.gov For this compound, a chiral alcohol, derivatization to a less polar ester may enhance separation on certain chiral columns. nih.gov The development of a chiral chromatography method would be essential for the isolation and characterization of the individual enantiomers of this compound.

Computational Approaches for Structure Elucidation from Spectroscopic Data

In the structural elucidation of complex organic molecules such as this compound, computational methods have become indispensable tools. These approaches complement experimental spectroscopic data by providing theoretical frameworks for interpretation, generating candidate structures, and predicting spectral properties. This synergy between computational and experimental techniques significantly enhances the accuracy and efficiency of structure determination.

Computer-Aided Structure Elucidation (CASE) for Candidate Structure Generation

Computer-Aided Structure Elucidation (CASE) systems are sophisticated software platforms designed to determine the chemical structure of a compound based on its spectroscopic data. These systems utilize a combination of 1D and 2D Nuclear Magnetic Resonance (NMR) data (e.g., ¹H, ¹³C, COSY, HSQC, HMBC) and mass spectrometry (MS) data to generate a set of candidate structures consistent with the experimental evidence.

The general workflow of a CASE system for a molecule like this compound, with the molecular formula C₈H₁₂O, would involve the following steps:

Data Input: Experimental data, including the molecular formula, ¹H and ¹³C NMR chemical shifts, and correlation data from 2D NMR experiments, are entered into the software.

Fragment Generation: The system analyzes the spectroscopic data to identify structural fragments. For instance, ¹³C NMR data would suggest the presence of sp, sp², and sp³ hybridized carbons, corresponding to the alkyne, alkene, and alkyl portions of this compound.

Structure Assembly: Using the identified fragments and the connectivity information derived from 2D NMR spectra (like COSY and HMBC), the CASE program systematically assembles all possible constitutional isomers.

Candidate Ranking: The generated candidate structures are then ranked based on a comparison of their predicted NMR spectra with the experimental data. Advanced algorithms calculate a goodness-of-fit score for each candidate.

For this compound, a CASE system would generate a ranked list of isomers, with the correct structure ideally being the top-ranked candidate.

Table 1: Illustrative Input Data for a CASE System for this compound (Note: This table contains hypothetical but realistic data for illustrative purposes.)

| Data Type | Information Provided |

| Molecular Formula | C₈H₁₂O |

| ¹³C NMR (ppm) | ~140 (C=), ~120 (=CH₂), ~90 (C≡), ~85 (C≡), ~70 (CH-OH), ~30 (CH₂), ~25 (CH₃), ~20 (CH₃) |

| ¹H NMR (ppm) | ~5.2 (s, 1H), ~5.0 (s, 1H), ~4.5 (t, 1H), ~2.4 (m, 2H), ~1.8 (s, 3H), ~1.0 (t, 3H) |

| HMBC Correlations | Correlations between the methyl protons and the olefinic and allylic carbons; correlation between the proton on the alcohol-bearing carbon and the alkyne carbons. |

Virtual Fragmentation and Spectral Simulation for Structure-Spectrum Compatibility

Computational tools can simulate mass spectra and NMR spectra for a proposed chemical structure. This allows for a direct comparison between the predicted and experimental spectra, serving as a powerful method for structure verification.

Virtual Fragmentation in Mass Spectrometry:

Software programs can predict the electron ionization (EI) mass spectrum of a molecule by simulating its fragmentation pathways. For this compound, the simulation would consider key fragmentation processes for unsaturated alcohols:

α-Cleavage: Cleavage of the bond adjacent to the oxygen atom is a common pathway for alcohols.

Dehydration: Loss of a water molecule is frequently observed.

Cleavage at the Alkyne and Alkene Moieties: Fragmentation can be initiated by ionization at the π-systems of the double and triple bonds.

By simulating these processes, a theoretical mass spectrum is generated. The compatibility of this simulated spectrum with the experimental one provides strong evidence for the correctness of the proposed structure.

Table 2: Predicted vs. Experimental Mass Spectral Fragments for this compound (Note: This table contains hypothetical but plausible data for illustrative purposes.)

| m/z (Predicted) | Relative Intensity (Predicted) | Plausible Fragment Ion | m/z (Experimental) | Relative Intensity (Experimental) |

| 124 | 15% | [M]⁺ | 124 | 12% |

| 109 | 45% | [M - CH₃]⁺ | 109 | 48% |

| 95 | 100% | [M - C₂H₅]⁺ | 95 | 100% |

| 79 | 60% | [C₆H₇]⁺ | 79 | 55% |

| 57 | 30% | [C₄H₉]⁺ | 57 | 35% |

NMR Spectral Simulation:

Various software packages can predict ¹H and ¹³C NMR spectra with a high degree of accuracy. These predictions are based on large databases of known chemical shifts and sophisticated algorithms that account for the electronic environment of each nucleus. For this compound, the software would predict the chemical shifts for all eight carbons and twelve protons. The predicted spectrum can then be overlaid with the experimental spectrum for a visual and statistical comparison.

Differentiating Constitutional Isomers through Spectroscopic Data Analysis

Computational methods are particularly valuable in distinguishing between constitutional isomers, which have the same molecular formula but different connectivity. For the molecular formula C₈H₁₂O, numerous constitutional isomers exist in addition to this compound. Spectroscopic analysis, aided by computational predictions, is key to their differentiation.

Consider the constitutional isomer, 6-Methyl-6-hepten-4-yn-2-ol . While structurally similar, its spectroscopic properties would differ in predictable ways.

Comparison of Predicted ¹³C NMR Spectra:

The chemical shift of the carbon bearing the hydroxyl group is a key differentiator. In this compound, this is a secondary alcohol, whereas in the isomer, it is also a secondary alcohol but in a different position along the carbon chain. NMR prediction software would calculate distinct chemical shifts for these carbons.

Table 3: Predicted ¹³C NMR Chemical Shifts for Key Carbons in Two C₈H₁₂O Isomers (Note: This table contains hypothetical but representative predicted data.)

| Carbon Position | This compound (Predicted δ / ppm) | 6-Methyl-6-hepten-4-yn-2-ol (Predicted δ / ppm) |

| C2 | - | ~65 (CH-OH) |

| C3 | ~70 (CH-OH) | ~35 (CH₂) |

| C4 | ~85 (C≡) | ~88 (C≡) |

| C5 | ~90 (C≡) | ~87 (C≡) |

Comparison of Predicted ¹H NMR Spectra:

The splitting patterns and chemical shifts of the protons adjacent to the hydroxyl group would also be distinct. In this compound, the proton on C3 would be a triplet, coupled to the adjacent methylene (B1212753) protons. In 6-Methyl-6-hepten-4-yn-2-ol, the proton on C2 would be a quartet, coupled to the adjacent methyl protons.

Comparison of Predicted Mass Spectra:

The fragmentation patterns in the mass spectra would also show subtle but significant differences. For instance, the α-cleavage in 6-Methyl-6-hepten-4-yn-2-ol would lead to the loss of a methyl radical, while in this compound, it would result in the loss of an ethyl radical. This would produce fragment ions with different mass-to-charge ratios, allowing for their differentiation.

By systematically applying these computational approaches—CASE for generating possibilities, spectral simulation for verification, and comparative analysis for isomeric differentiation—a confident and accurate structural elucidation of this compound can be achieved.

Applications and Role in Complex Organic Synthesis

Function as a Versatile Building Block in Synthetic Sequences

The inherent functionality of 6-Methyl-6-hepten-4-yn-3-ol allows for a stepwise and controlled manipulation of its structure. The hydroxyl group can be oxidized to a ketone, protected to allow reactions at other sites, or serve as a handle for introducing other functionalities. The alkyne can undergo various transformations, including reduction to either a cis- or trans-alkene, or participate in coupling reactions. The terminal alkene provides another site for transformations such as hydroboration-oxidation, epoxidation, or metathesis. This multi-functionality makes it an ideal starting point for synthetic sequences where molecular complexity is built incrementally.

Precursor in the Synthesis of Diverse Organic Molecules

The unique arrangement of the en-yne-ol system in this compound serves as a latent precursor to a variety of carbocyclic and acyclic structures. For instance, thermal rearrangement of derivatives of similar en-yne systems has been shown to lead to the formation of bicyclic compounds. The thermolysis of an enol ether derived from the related 6-methyl-1-hepten-4-yn-3-ol, for example, has been reported to yield bicyclo[3.2.1]octadiene systems. This suggests that this compound could be a valuable precursor for generating complex polycyclic frameworks through controlled thermal or catalytic rearrangements.

Intermediate in the Formation of Heterocyclic Compounds (e.g., Pyridines, Tetrahydrofurans)

While direct literature evidence for the use of this compound in the synthesis of pyridines and tetrahydrofurans is scarce, its structure suggests plausible pathways. The 1,6-enyne scaffold is a known precursor for intramolecular cyclization reactions. For instance, the alkyne and alkene moieties could potentially undergo a Pauson-Khand reaction in the presence of a suitable cobalt catalyst and a source of nitrogen to form a substituted pyridine (B92270) precursor.

Furthermore, the hydroxyl group and the alkene could be exploited for the synthesis of tetrahydrofuran (B95107) rings. For example, an intramolecular oxymercuration or a halocyclization reaction could lead to the formation of a substituted tetrahydrofuran derivative. The stereochemistry of the resulting heterocycle could potentially be controlled by the stereocenter bearing the hydroxyl group.

Role in Material Science Applications (e.g., Potential for Polymerization)

The presence of both an alkene and an alkyne functionality opens up the possibility of using this compound as a monomer in polymerization reactions. The terminal alkene could undergo radical or transition-metal-catalyzed polymerization. The alkyne could also be polymerized, for instance, through metathesis polymerization, to yield conjugated polymers with potentially interesting electronic and optical properties. The hydroxyl group could serve as a site for post-polymerization modification, allowing for the tuning of the polymer's physical and chemical properties.

Integration into Pharmaceutical and Agrochemical Synthesis Pathways as an Intermediate

Natural Occurrence and Environmental Detection of 6 Methyl 6 Hepten 4 Yn 3 Ol

Identification in Bio-oil Derived from Biomass Pyrolysis

Bio-oil, a complex liquid mixture produced from the pyrolysis of biomass, is a potential source of various organic compounds. Research has identified 6-Methyl-6-hepten-4-yn-3-ol as a constituent of bio-oil derived from the pyrolysis of desludging sewage samples. aimspress.comaimspress.com Pyrolysis is a thermal decomposition process carried out in the absence of oxygen, which breaks down complex organic matter into smaller volatile compounds that are then condensed into bio-oil. aimspress.comaimspress.com

In a study investigating the composition of bio-oil from both catalytic and non-catalytic pyrolysis of desludging sewage samples at temperatures ranging from 300 to 700 °C, this compound was detected among the various organic compounds. aimspress.comaimspress.com The identification was performed using gas chromatography-mass spectrometry (GC-MS). aimspress.comaimspress.com The relative abundance of this compound was found to vary depending on the pyrolysis conditions.

Table 1: Detection of this compound in Bio-oil from Pyrolysis of Desludging Sewage Sludge

| Pyrolysis Condition | Detection Status | Analytical Method |

|---|---|---|

| Non-catalytic, 300-400 °C | Present | GC-MS |

Data sourced from AIMS Press. aimspress.comaimspress.com

Detection in Food Matrices (e.g., Processed Meat, Black Tea)

Volatile organic compounds play a crucial role in the aroma and flavor profiles of food. Investigations into the volatile constituents of certain processed meats have revealed the presence of this compound.

Processed Meat:

A study on the flavor components of traditional smoked horsemeat sausage from Xinjiang, China, identified this compound as one of the volatile compounds. nih.gov The sausages are prepared by stuffing seasoned horse ribs into natural horse intestine casings, followed by smoking with pine branches and air-drying for 30-40 days. nih.gov The analysis of volatile compounds was carried out using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS). nih.gov The presence and concentration of this compound varied among sausages from different regions, suggesting its formation may be influenced by the specific processing conditions and microbial activity during fermentation. nih.gov

Another study on the quality changes of duck meat during thermal sterilization processing also detected this compound. researchgate.netnih.gov The compound was identified in duck meat samples that underwent microwave, stepwise retort, and general retort heating for sterilization. researchgate.netnih.gov

Table 2: Detection of this compound in Processed Meat

| Food Matrix | Processing Method | Detection Status | Analytical Method |

|---|---|---|---|

| Smoked horsemeat sausage | Smoking and air-drying | Present | HS-SPME-GC-MS |

Data sourced from PMC and ResearchGate. nih.govresearchgate.netnih.gov

Black Tea:

Extensive research has been conducted on the volatile aroma compounds of black tea, identifying numerous constituents that contribute to its characteristic fragrance. mdpi.comacs.orgmdpi.comnih.govnih.gov However, based on the available scientific literature, this compound has not been reported as a volatile compound in black tea.

Analytical Methodologies for Trace Detection in Complex Natural Samples

The detection of trace levels of volatile organic compounds like this compound in complex natural samples such as bio-oil and food matrices requires sophisticated analytical techniques. These methods are designed to isolate, separate, and identify individual compounds from a multitude of other components.

Commonly employed methodologies include:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds. In this method, the volatile compounds are first separated based on their boiling points and polarity in a gas chromatograph. The separated compounds then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a chemical fingerprint for identification.

Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free sample preparation technique often used in conjunction with GC-MS for the extraction of volatile and semi-volatile organic compounds from solid, liquid, and gaseous samples. A fused-silica fiber coated with a stationary phase is exposed to the headspace above the sample, where it adsorbs the volatile analytes. The fiber is then transferred to the injection port of the gas chromatograph for thermal desorption and analysis.

The selection of the specific analytical method and its parameters, such as the type of GC column and the settings for the mass spectrometer, is crucial for achieving the required sensitivity and selectivity for the detection of trace amounts of this compound in complex samples.

Q & A

Q. What are the established synthetic routes for 6-Methyl-6-hepten-4-yn-3-ol, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis of this compound can involve alkynylation or cyclization strategies. For example, boron trifluoride diethyl etherate has been used as a catalyst for cyclization of precursor ketones like 6-methyl-5-hepten-2-one to form structurally related alcohols . Optimization includes:

- Catalyst Screening : Test Lewis acids (e.g., BF₃, ZnCl₂) for cyclization efficiency.

- Temperature Control : Maintain reaction temperatures between 0–25°C to minimize side reactions.

- Purification : Use fractional distillation or silica gel chromatography to isolate the product.

Yield improvements may require iterative adjustments to stoichiometry and solvent polarity (e.g., THF vs. dioxane) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should discrepancies in spectral data be addressed?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming alkynyl and hydroxyl groups. For example, triple bond protons (sp-hybridized carbons) appear at δ 1.8–2.5 ppm in ¹H NMR, while hydroxyl protons may show broad peaks at δ 1.5–5.0 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₈H₁₂O has MW 124.18 g/mol).

- IR Spectroscopy : Confirm O-H stretches (~3200–3600 cm⁻¹) and C≡C stretches (~2100–2260 cm⁻¹).

Resolving Discrepancies : Cross-validate with alternative techniques (e.g., 2D NMR for stereochemical ambiguity) or replicate experiments under controlled humidity to address hydroxyl proton broadening .

Advanced Research Questions

Q. How can computational modeling predict the stability and reactivity of this compound under varying experimental conditions?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model thermal stability by simulating decomposition pathways at elevated temperatures (e.g., 100–200°C). Software like Gaussian or ORCA can calculate bond dissociation energies for the triple bond and hydroxyl group .

- Density Functional Theory (DFT) : Predict regioselectivity in reactions (e.g., electrophilic additions to the alkynyl group). Compare frontier molecular orbitals (HOMO/LUMO) to identify reactive sites .

- Validation : Correlate computational predictions with empirical TGA (thermogravimetric analysis) and kinetic studies .

Q. What experimental designs are effective for analyzing the stereochemical outcomes of reactions involving this compound?

Methodological Answer:

- Chiral Chromatography : Use chiral stationary phases (e.g., amylose or cellulose derivatives) to separate enantiomers. Mobile phases like hexane/isopropanol (95:5) optimize resolution .

- NMR with Chiral Shift Reagents : Europium-based reagents (e.g., Eu(hfc)₃) induce splitting in ¹H NMR spectra to distinguish enantiomers .

- Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computational predictions .

Q. How should researchers address contradictory data in thermal degradation studies of this compound?

Methodological Answer:

- Controlled Replicates : Conduct triplicate experiments under identical conditions (temperature, pressure, solvent) to assess reproducibility .

- Statistical Analysis : Apply Student’s t-test or ANOVA to evaluate significance of degradation rate differences. Use Fisher’s exact test for categorical data (e.g., presence/absence of byproducts) .

- Advanced Analytics : Employ GC-MS or HPLC-MS to identify degradation products and propose competing pathways (e.g., oxidation vs. retro-aldol reactions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.